

# In-Depth Technical Guide: 3-Bromo-1,1-dimethoxypropan-2-one

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## Compound of Interest

Compound Name: 3-Bromo-1,1-dimethoxypropan-2-one

Cat. No.: B1601138

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## Introduction

**3-Bromo-1,1-dimethoxypropan-2-one** is a versatile trifunctional synthetic building block of significant interest in organic synthesis and medicinal chemistry. Its molecular structure incorporates an  $\alpha$ -bromo ketone, a reactive functionality, and a protected aldehyde in the form of a dimethyl acetal. This unique combination allows for selective chemical transformations at different positions within the molecule, making it a valuable precursor for the synthesis of complex organic molecules, including heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and reactivity, with a focus on experimental data and protocols.

## Molecular Structure and Properties

**3-Bromo-1,1-dimethoxypropan-2-one**, with the chemical formula  $C_5H_9BrO_3$ , possesses a propane backbone with key functional groups at each position.<sup>[1]</sup> The C1 position features a dimethyl acetal, which serves as a stable protecting group for an aldehyde functionality. The C2 position is occupied by a ketone (carbonyl group), and the C3 position is substituted with a bromine atom, rendering the  $\alpha$ -carbon electrophilic and susceptible to nucleophilic attack.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-1,1-dimethoxypropan-2-one** is presented in Table 1. These values are essential for its handling, purification, and use in chemical reactions.

Property	Value	Reference
IUPAC Name	3-bromo-1,1-dimethoxypropan-2-one	<a href="#">[2]</a>
CAS Number	75271-94-2	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> BrO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	197.03 g/mol	<a href="#">[2]</a>
Appearance	Presumed to be a liquid or low-melting solid	
Boiling Point	60-63 °C at 2.0 Torr	<a href="#">[1]</a>
Density (Predicted)	1.465 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Bromo-1,1-dimethoxypropan-2-one**. While experimentally determined spectra are not widely available in public databases, predicted data provides valuable insight into its structural features.

Table 2: Predicted Spectroscopic Data for **3-Bromo-1,1-dimethoxypropan-2-one**

Spectroscopy Type	Parameter	Predicted Value/Range	Reference
<sup>1</sup> H NMR	Chemical Shift (δ) of - OCH <sub>3</sub> protons (6H, singlet)	~3.4 ppm	[1]
	Chemical Shift (δ) of - CH <sub>2</sub> Br protons (2H, singlet)	~4.2 ppm	[1]
	Chemical Shift (δ) of acetal -CH proton (1H, singlet)	~4.8 ppm	[1]
<sup>13</sup> C NMR	Chemical Shift (δ) of methoxy carbons	Not Specified	
	Chemical Shift (δ) of - CH <sub>2</sub> Br carbon	Not Specified	
	Chemical Shift (δ) of acetal carbon	~102 ppm	[1]
	Chemical Shift (δ) of ketone carbonyl carbon	~200 ppm	[1]
	Infrared (IR)	C=O stretch (ketone)	~1715 cm <sup>-1</sup>
Mass Spectrometry	C-O stretch (acetal/ether)	1050-1200 cm <sup>-1</sup>	
	C-Br stretch	500-700 cm <sup>-1</sup>	
	Molecular Ion [M] <sup>+</sup> (for <sup>79</sup> Br)	m/z 196	
	Molecular Ion [M] <sup>+</sup> (for <sup>81</sup> Br)	m/z 198	

Note: The predicted NMR data should be used as a guide and experimental verification is recommended.

## Experimental Protocols

### Synthesis of 3-Bromo-1,1-dimethoxypropan-2-one

The most common method for the synthesis of **3-Bromo-1,1-dimethoxypropan-2-one** is the  $\alpha$ -bromination of its precursor, 1,1-dimethoxypropan-2-one.<sup>[1]</sup> This can be achieved using various brominating agents. A general experimental protocol is outlined below.

Protocol:  $\alpha$ -Bromination of 1,1-dimethoxypropan-2-one

Materials:

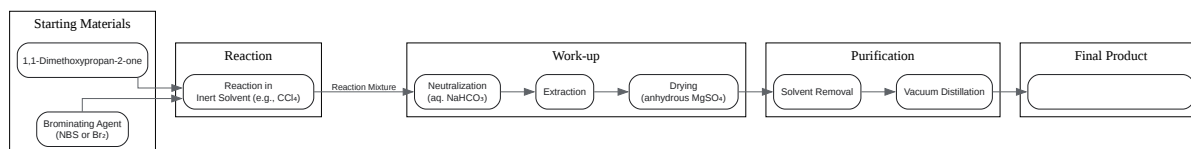
- 1,1-dimethoxypropan-2-one
- N-Bromosuccinimide (NBS) or Elemental Bromine ( $\text{Br}_2$ )
- Carbon tetrachloride ( $\text{CCl}_4$ ) or another suitable inert solvent
- Radical initiator (e.g., AIBN or benzoyl peroxide) if using NBS
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator
- Standard laboratory glassware and safety equipment

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-dimethoxypropan-2-one in a suitable solvent like carbon tetrachloride.
- **Addition of Brominating Agent:**

- Using NBS: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator to the solution.
- Using Elemental Bromine: Slowly add a solution of elemental bromine (1.0 equivalent) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
- Reaction Progression: Heat the reaction mixture to reflux (if using NBS) or stir at room temperature until the reaction is complete (monitor by TLC or GC). The disappearance of the starting material and the formation of the product can be observed.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Filter off the succinimide byproduct if NBS was used.
  - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with water and brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
  - Filter off the drying agent.
  - Remove the solvent under reduced pressure using a rotary evaporator.
  - The crude product can be purified by vacuum distillation to obtain pure **3-Bromo-1,1-dimethoxypropan-2-one**.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **3-Bromo-1,1-dimethoxypropan-2-one**.

## Chemical Reactivity and Applications

The synthetic utility of **3-Bromo-1,1-dimethoxypropan-2-one** stems from the differential reactivity of its functional groups. The  $\alpha$ -bromo ketone is a key site for nucleophilic substitution and rearrangement reactions, while the acetal provides a masked aldehyde that can be deprotected under acidic conditions for further transformations.

## Hantzsch Thiazole Synthesis

A significant application of  $\alpha$ -halo ketones like **3-Bromo-1,1-dimethoxypropan-2-one** is in the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.<sup>[3]</sup> Thiazoles are important heterocyclic motifs found in numerous biologically active compounds.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

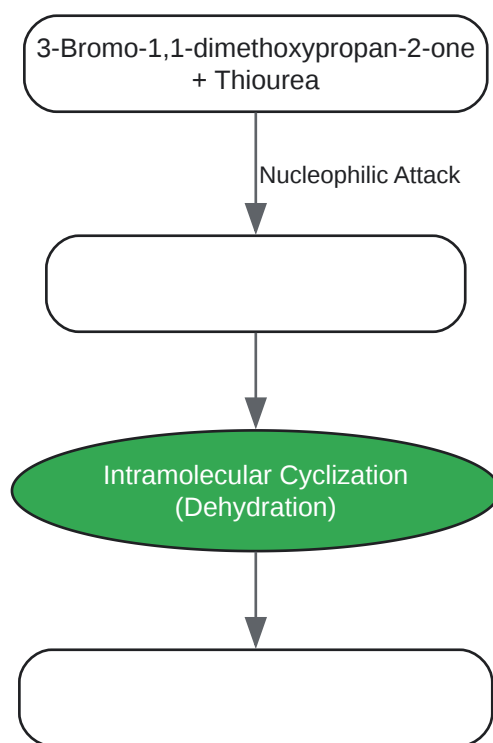
- **3-Bromo-1,1-dimethoxypropan-2-one**
- Thiourea or a substituted thioamide
- Ethanol or another suitable protic solvent
- Base (e.g., sodium acetate, pyridine) - optional, depending on the substrate

- Standard laboratory glassware and safety equipment

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve **3-Bromo-1,1-dimethoxypropan-2-one** and an equimolar amount of thiourea (or a substituted thioamide) in ethanol.
- Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction typically proceeds via the formation of an intermediate isothiuronium salt, which then cyclizes.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - If a precipitate forms, it can be collected by filtration.
  - Alternatively, the solvent can be removed under reduced pressure.
- Purification: The resulting thiazole derivative can be purified by recrystallization or column chromatography.

Signaling Pathway for Hantzsch Thiazole Synthesis:



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Caption: Hantzsch thiazole synthesis pathway.

## Conclusion

**3-Bromo-1,1-dimethoxypropan-2-one** is a highly valuable and versatile building block in organic synthesis. Its distinct functional groups allow for a range of selective chemical transformations, making it an important precursor for the synthesis of complex molecules, particularly heterocyclic compounds. The experimental protocols and data provided in this guide offer a solid foundation for researchers and scientists in the field of drug development and organic chemistry to utilize this compound in their synthetic endeavors. Further exploration of its reactivity is likely to uncover new and innovative applications in the future.

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## References

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